
2-Phenylfuran
Overview
Description
2-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the second position. The molecular formula of this compound is C10H8O, and it has a molecular weight of 144.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylfuran can be synthesized through several methods, including:
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Paal-Knorr Synthesis: : This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. For this compound, the starting material is typically a 1,4-diketone with a phenyl substituent .
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Feist-Benary Synthesis: : This method involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the furan ring .
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Phenylation of Furan: : This method involves the direct phenylation of furan using phenylating agents such as phenylazotriphenylmethane. The reaction typically yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts such as palladium, gold, and copper are commonly used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
2-Phenylfuran undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to form phenylfuranones. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction of this compound can yield dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method .
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Substitution: : Electrophilic substitution reactions can occur at the furan ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring .
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Cycloaddition: : this compound can participate in Diels-Alder reactions with dienophiles to form polycyclic compounds .
Scientific Research Applications
Medicinal Chemistry
2-Phenylfuran serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in developing antimicrobial and anticancer agents. Its derivatives have been explored for their biological activities, including inhibition of specific enzymes and receptors.
Case Study: SARS-CoV-2 Mpro Inhibitors
Recent studies have identified this compound as a potential scaffold for developing non-covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). Virtual screening techniques revealed that this compound could serve as a starting point for further medicinal chemistry efforts aimed at anti-COVID-19 drug discovery .
Materials Science
The derivatives of this compound are being investigated for their applications in materials science, particularly in organic electronics. The unique electronic properties of this compound make it suitable for developing organic semiconductors and conductive polymers.
Applications in Organic Electronics
Research suggests that incorporating this compound units into polymer matrices can enhance their conductivity and light-emitting properties, making them valuable in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Studies
In biological research, this compound is utilized as a probe to study enzyme mechanisms and interactions due to its distinct electronic characteristics. Its ability to interact with various biological targets makes it an essential tool in biochemical research.
Industrial Applications
The aromatic nature of this compound lends itself to applications in the fragrance and flavoring industries. Its derivatives are employed in synthesizing various aromatic compounds used in perfumes and food flavorings.
Properties Comparison
The unique properties of this compound set it apart from similar compounds, influencing its reactivity and application spectrum.
Target Interactions
The mechanism by which this compound exerts its effects involves interactions with various biological targets, including enzymes and receptors. Its ability to cross the blood-brain barrier suggests potential neuropharmacological applications.
Pharmacokinetics
Studies indicate that this compound exhibits high gastrointestinal absorption, making it a candidate for oral drug formulations. Its pharmacokinetic profile supports further exploration in medicinal chemistry.
Computational Chemistry Insights
Computational methods play a pivotal role in understanding the behavior of this compound and its derivatives:
- Spectrum Simulation : Techniques such as nuclear ensemble methods have been applied to simulate UV absorption spectra, aiding in the characterization of this compound .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound derivatives, facilitating the identification of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Phenylfuran in biological systems involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . In anticancer research, this compound derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Phenylfuran can be compared with other similar compounds such as:
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2-Methylfuran: : Unlike this compound, 2-Methylfuran has a methyl group instead of a phenyl group. It is less aromatic and has different reactivity patterns .
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2-Furylmethanol: : This compound has a hydroxymethyl group at the second position. It is more polar and has different solubility properties compared to this compound .
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2,5-Diphenylfuran: : This compound has phenyl groups at both the second and fifth positions. It exhibits different electronic properties and is used in different applications compared to this compound .
Biological Activity
2-Phenylfuran (C₁₀H₈O) is an organic compound characterized by a furan ring substituted with a phenyl group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈O
- Molecular Weight : 144.17 g/mol
- Structure : this compound consists of a furan ring (a five-membered aromatic ring with oxygen) attached to a phenyl group at the second position.
This compound exhibits its biological activity through several mechanisms:
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Cellular Signaling Pathways :
- Research indicates that derivatives of furan, including this compound, can interact with various cellular targets, influencing signaling pathways crucial for cell survival and proliferation. For instance, studies have shown that furan derivatives can activate the Nrf2 signaling pathway, which is essential for the regulation of antioxidant responses and cytoprotection against oxidative stress .
- Antimicrobial Activity :
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Pharmacological Effects :
- The compound has been investigated for its potential effects in treating diseases such as cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier suggests potential applications in neurological conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption.
- Distribution : Capable of penetrating the blood-brain barrier, which is significant for central nervous system applications.
- Metabolism : Undergoes metabolic transformations that may influence its biological activity.
Antioxidant Activity
This compound has been shown to enhance the expression of cytoprotective enzymes through Nrf2 activation. This mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, leading to increased transcription of antioxidant genes .
Treatment Duration | Nrf2 Expression (Fold Change) | Keap1 Expression (Fold Change) |
---|---|---|
Basal | 1.0 | 1.0 |
4 hours | 2.5 | 0.8 |
12 hours | 3.0 | 0.6 |
24 hours | 5.9 | 0.4 |
Antimicrobial Activity
A study demonstrated that derivatives of furan exhibit significant antimicrobial properties against pathogens such as Pneumocystis carinii. The specific activity of this compound in this context requires further exploration but suggests potential therapeutic applications .
Cytotoxicity Studies
Research has also evaluated the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .
Case Studies and Research Findings
- Case Study on Nrf2 Activation :
- Antimicrobial Efficacy :
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Neuroprotective Effects :
- Investigations into neuroprotective properties indicated that compounds like this compound could mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-phenylfuran, and how do reaction conditions influence yield?
this compound is commonly synthesized via cross-coupling reactions. A widely cited method involves the Negishi coupling of furylzinc reagents with aryl halides, achieving yields of ~54–67% . For example, in a Pd-catalyzed protocol, allyl carbonate intermediates can cyclize to form this compound under acidic conditions, requiring careful work-up to avoid premature decomposition . Key variables affecting yield include:
- Catalyst choice (e.g., Pd(PPh₃)₄ vs. Ni-based systems).
- Solvent polarity (e.g., THF or DMF).
- Temperature control to mitigate side reactions.
Table 1: Representative Synthetic Routes
Method | Catalyst | Yield (%) | Reference |
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Negishi Coupling | Pd(PPh₃)₄ | 67 | |
Cyclization of Allyl Carbonate | Acid-mediated | 54 |
Q. How is this compound characterized structurally, and what spectral benchmarks are critical for validation?
Nuclear Magnetic Resonance (NMR) is the gold standard. Key spectral signatures include:
- ¹H NMR : Aromatic protons at δ 7.68 (d, J = 7.6 Hz, 2H) and furan protons at δ 6.47 (dd, J = 3.2, 1.6 Hz) .
- ¹³C NMR : Furan carbons at δ 153.8 (C2) and 104.8 (C5) .
High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for absolute confirmation, though crystallographic data remain sparse in public databases .
Q. What are the emerging applications of this compound in drug discovery?
this compound scaffolds have shown promise in targeting viral proteases. For instance, virtual screening identified this compound derivatives as non-covalent binders of SARS-CoV-2 Mpro, with structural diversity analysis revealing unique scaffolds absent in earlier SARS-CoV-1 inhibitors . Researchers should prioritize:
- Docking studies to assess binding affinity.
- Synthetic modification of the furan ring (e.g., halogenation) to enhance bioactivity.
Advanced Research Questions
Q. How does regioselectivity in Diels-Alder reactions involving this compound correlate with electronic and steric effects?
this compound exhibits unusual regioselectivity in [4+2] cycloadditions. For example, reactions with N-methylmaleimide yield an 80:20 endo:exo diastereomer ratio due to the electron-donating phenyl group stabilizing the endo transition state . Computational modeling (e.g., DFT) can further elucidate substituent effects on frontier molecular orbitals (FMOs) and reaction pathways .
Table 2: Diastereoselectivity in Diels-Alder Reactions
Dienophile | endo:exo Ratio | Yield (%) | Reference |
---|---|---|---|
N-Methylmaleimide | 80:20 | 86 |
Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?
Conflicting data (e.g., optical properties or reactivity trends) often arise from solvent effects or incomplete conformational sampling. Time-dependent density functional theory (TDDFT) under the Tamm-Dancoff approximation has been used to simulate UV-Vis spectra of this compound, matching experimental λmax values within ±5 nm . Researchers should:
- Validate computational models against multiple experimental datasets.
- Account for solvent polarity and temperature in simulations.
Q. What mechanistic insights explain acid-mediated cyclization side reactions during this compound synthesis?
Acid-catalyzed cyclization of allyl carbonates to this compound is prone to side reactions (e.g., oligomerization). Kinetic studies suggest that:
- Protonation of the carbonate intermediate accelerates cyclization but may also promote polymerization .
- Steric hindrance from bulky substituents (e.g., tert-butyl groups) mitigates side reactions.
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?
Variations in δ values often stem from solvent effects or spectrometer calibration. For example, CDCl₃ vs. DMSO-d₆ can shift aromatic protons by up to 0.3 ppm. Best practices include:
- Cross-referencing with literature spectra acquired under identical conditions .
- Using internal standards (e.g., TMS) for calibration.
Q. Methodological Guidelines
- Data Validation : Cross-check synthetic yields and spectral data against peer-reviewed sources (e.g., Org. Lett., J. Org. Chem.) .
- Ethical Reporting : Disclose computational assumptions (e.g., basis sets, solvation models) to ensure reproducibility .
- Literature Gaps : Prioritize studies on under-explored areas like enantioselective synthesis or photophysical properties.
Properties
IUPAC Name |
2-phenylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNJAXHHFZVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333986 | |
Record name | 2-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17113-33-6 | |
Record name | 2-phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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